(4-Acetylphenyl)thiourea
Overview
Description
Thioureas are a class of organosulfur compounds that have garnered attention due to their wide range of applications in various fields, including organic synthesis and pharmaceutical industries. The compound "(4-Acetylphenyl)thiourea" is a derivative of thiourea, which is characterized by the presence of an acetyl group attached to the phenyl ring. This structural feature imparts unique properties to the compound, making it a subject of interest for synthesis and characterization studies .
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of anilines with carbon disulfide or isothiocyanates. For instance, a related compound, N-(4-acetylphenyl)-N'-(2-nitrobenzoyl)-thiourea, was synthesized using PEG-400 as a phase-transfer catalyst, which suggests that similar methods could be employed for the synthesis of (4-Acetylphenyl)thiourea . Other thiourea derivatives have been synthesized through reactions involving sulfanilamide and substituted aroyl isothiocyanates, indicating the versatility of synthetic routes available for these compounds .
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of N-(4-acetylphenyl)-N'-(2-nitrobenzoyl)-thiourea was determined, revealing insights into the molecular conformation and potential interactions with metal ions . Such structural characterizations are crucial for understanding the reactivity and binding properties of the compounds.
Chemical Reactions Analysis
Thiourea derivatives exhibit a range of chemical behaviors, including the ability to form complexes with metal ions. The study of N-(4-acetylphenyl)-N'-(2-nitrobenzoyl)-thiourea demonstrated selective recognition for Hg2+ ions, suggesting that (4-Acetylphenyl)thiourea may also possess metal-binding capabilities . Additionally, the formation of polymorphs and complexes with group 12 metal iodides has been observed in related thiourea compounds, which could imply similar reactivity for (4-Acetylphenyl)thiourea .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. Analytical and spectroscopic methods, including UV-visible and NMR spectroscopy, are employed to characterize these compounds . The presence of functional groups such as acetyl and nitro groups can affect properties like solubility, melting point, and reactivity. Furthermore, the interaction with metal ions can lead to the formation of complexes with distinct physical properties, as seen in the case of the cadmium and mercury complexes of a related thiourea derivative .
Scientific Research Applications
Crystal Structure and Plant Growth Regulation
(4-Acetylphenyl)thiourea exhibits significant applications in the study of crystal structures and characterization. It has been synthesized and analyzed for its structure using techniques like X-ray diffraction. Additionally, this compound has shown to be a considerable plant-growth regulator, further expanding its utility in agricultural research (Hu, Li, Qi, & Sun, 2016).
Role in Organic Synthesis and Pharmacological Evaluation
Thiourea derivatives, including (4-Acetylphenyl)thiourea, are recognized for their diverse applications in fields such as organic synthesis and pharmaceutical industries. They have been characterized using techniques like UV-visible and nuclear magnetic resonance (NMR) spectroscopy. These compounds have also been screened for their potential in inhibiting various enzymes and for their antibacterial and antioxidant potentials (Naz, Zahoor, Umar, Alghamdi, Sahibzada, & UlBari, 2020).
DNA-Binding Studies and Biological Activities
Studies on new nitrosubstituted acyl thioureas, including derivatives of (4-Acetylphenyl)thiourea, have indicated their potential anti-cancer properties. DNA interaction studies using cyclic voltammetry and UV–vis spectroscopy, along with computational studies, have been conducted to understand their interaction with DNA. These compounds also exhibit antioxidant, cytotoxic, antibacterial, and antifungal activities (Tahir, Badshah, Hussain, Tahir, Tabassum, Patujo, & Rauf, 2015).
Enzyme Inhibition and Mercury Sensing
Unsymmetrical thiourea derivatives, including those related to (4-Acetylphenyl)thiourea, have been evaluated for their anti-cholinesterase activity and potential as sensing probes for mercury using spectrofluorimetric techniques. These studies provide insights into their use in biochemical research and environmental monitoring (Rahman, Bibi, Khan, Shah, Muhammad, Tahir, Shahzad, Ullah, Zahoor, Alamery, & Batiha, 2021).
Fluorescent Determination of Indium (III)
A thiourea–quinoline-based chemosensor, which includes (4-Acetylphenyl)thiourea derivatives, has been developed for the determination of Indium (III) using fluorescence. This application is significant in analytical chemistry, particularly in the detection and analysis of specific metal ions (Lee, Lee, & Kim, 2022).
Antibacterial Activity
(4-Acetylphenyl)thiourea derivatives have also been synthesized and evaluated for their antibacterial activity. Their potential in combating bacterial strains, including both Gram-positive and Gram-negative bacteria, highlights their importance in medicinal chemistry and drug development (Subhashini, Amanaganti, & Shivaraj, 2015).
Safety And Hazards
properties
IUPAC Name |
(4-acetylphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-6(12)7-2-4-8(5-3-7)11-9(10)13/h2-5H,1H3,(H3,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIUKYOXYSWCOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370651 | |
Record name | (4-acetylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Acetylphenyl)thiourea | |
CAS RN |
71680-92-7 | |
Record name | 71680-92-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-acetylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 71680-92-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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